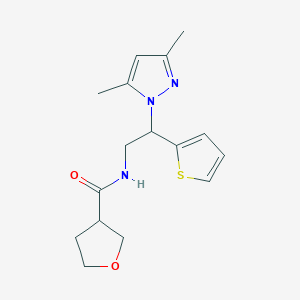

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)tetrahydrofuran-3-carboxamide

Description

Properties

IUPAC Name |

N-[2-(3,5-dimethylpyrazol-1-yl)-2-thiophen-2-ylethyl]oxolane-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O2S/c1-11-8-12(2)19(18-11)14(15-4-3-7-22-15)9-17-16(20)13-5-6-21-10-13/h3-4,7-8,13-14H,5-6,9-10H2,1-2H3,(H,17,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTVMOUSNLHPEDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C(CNC(=O)C2CCOC2)C3=CC=CS3)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex heterocyclic structures. Biology: It has shown potential as a bioactive molecule in drug discovery, exhibiting activity against various biological targets. Medicine: Research indicates its potential use in developing new therapeutic agents, particularly in the treatment of diseases like malaria and leishmaniasis. Industry: The compound's unique properties make it valuable in material science, such as in the development of advanced polymers and coatings.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The exact mechanism may involve binding to active sites, altering enzyme activity, or modulating signaling pathways. Further research is needed to fully elucidate the detailed mechanism.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Key Structural and Functional Insights:

Thiophene Positional Isomerism :

- The target compound’s thiophen-2-yl group distinguishes it from analogs like the thiophen-3-yl derivative . Positional isomerism may influence electronic properties (e.g., dipole moments) and binding interactions with biological targets.

Antibacterial Activity in Analogs: Thiophene-containing quinolones (e.g., bromothiophen-2-yl derivatives) exhibit Gram-positive antibacterial activity , suggesting that the thiophene-pyrazole scaffold in the target compound could be optimized for similar applications.

Impact of Substituents :

- Bulky groups like cyclopropyl (as in ) may hinder enzymatic degradation but could reduce bioavailability due to increased hydrophobicity.

Biological Activity

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)tetrahydrofuran-3-carboxamide is a complex organic compound notable for its unique structural features, including a pyrazole ring and thiophene moiety. These structural components suggest potential biological activities that merit detailed investigation. This article synthesizes findings from various studies to elucidate the biological activities associated with this compound.

Chemical Structure and Properties

The molecular formula of this compound is . The presence of the pyrazole and thiophene rings contributes to its pharmacological relevance, as these heterocycles are known for their diverse biological activities.

The mechanism of action for this compound likely involves interactions with various biological targets, including enzymes and receptors. The pyrazole and thiophene rings can participate in π-π stacking interactions, while the tetrahydrofuran moiety may enhance solubility and bioavailability.

1. Anti-inflammatory Activity

Research indicates that compounds containing pyrazole derivatives exhibit significant anti-inflammatory effects. For instance, a series of pyrazole-based compounds showed up to 85% inhibition of tumor necrosis factor (TNF-α) and interleukin-6 (IL-6) at concentrations as low as 10 µM, compared to standard drugs like dexamethasone . This suggests that this compound may possess similar anti-inflammatory properties.

2. Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives is well-documented. Compounds with similar structures have demonstrated efficacy against various bacterial strains, including E. coli and Bacillus subtilis. In one study, derivatives exhibited significant antimicrobial activity at concentrations around 40 µg/mL . Given its structural similarities, the compound may also show promising antimicrobial effects.

3. Antitubercular Activity

Recent studies have focused on the antitubercular properties of pyrazole derivatives. Some compounds have shown IC50 values in the low micromolar range against Mycobacterium tuberculosis, indicating their potential as effective antitubercular agents . Although specific studies on this compound are lacking, its structural components align with those found in known antitubercular agents.

Data Table: Summary of Biological Activities

Case Studies

Several case studies have highlighted the biological activities of related compounds:

- Anti-inflammatory Study : A series of novel pyrazole derivatives were tested for their ability to inhibit inflammatory cytokines in vitro, showing promising results comparable to established anti-inflammatory drugs.

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various substituted pyrazoles against clinical isolates, demonstrating significant inhibition rates that suggest a broad spectrum of activity.

- Antitubercular Testing : Compounds similar in structure to this compound were tested against M. tuberculosis, revealing several candidates with potent activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.